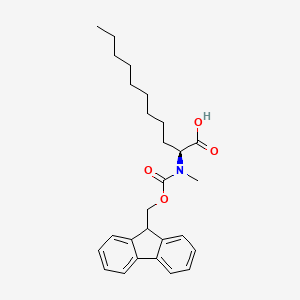

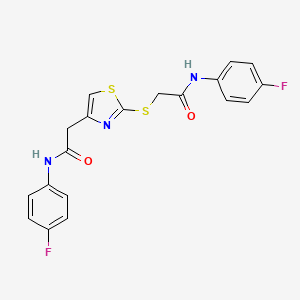

Fmoc-MeAund(2)-OH

货号:

B2653721

CAS 编号:

2389078-72-0

分子量:

437.58

InChI 键:

QSVZPWRUTINDRN-VWLOTQADSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Fmoc-MeAund(2)-OH” is a compound related to the Fmoc group. The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . Weakly basic carbon nucleophiles can add efficiently to a Fmoc-protected N,O-acetal .Molecular Structure Analysis

The molecular structure of Fmoc-related compounds involves a fluorenyl group, which is highly fluorescent . This property makes certain UV-inactive compounds suitable for analysis by reversed-phase HPLC when reacted to give the Fmoc derivatives .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .科学研究应用

纳米组装掺入抗菌复合材料

- 研究探索了由 Fmoc 修饰的自组装构建模块(例如 Fmoc-五氟-l-苯丙氨酸-OH)形成的纳米组装体的抗菌能力。这些纳米组装体对细菌形态表现出显着影响,并已成功掺入树脂基复合材料中。这种掺入抑制了细菌生长,同时不影响材料的机械和光学性能,这表明在生物医学领域具有广阔的应用前景(施耐德等人,2019)。

水凝胶开发和表征

- Fmoc 保护的氨基酸(如 Fmoc-Phe-OH)已被用于开发水凝胶。这些水凝胶已针对包括热稳定性、弹性和导电性在内的各种特性进行了表征。已证明在这些水凝胶中掺入功能化单壁碳纳米管 (f-SWCNT) 可以增强其性能,表明在材料科学和纳米技术中具有潜在应用(罗伊和班纳吉,2012)。

Fmoc 修饰生物分子的自组装及应用

- 已广泛研究了 Fmoc 修饰的生物分子(包括单个氨基酸和短肽)的自组织。这些分子在细胞培养、生物模板化、药物输送和治疗特性等各种应用中显示出潜力。它们固有的疏水性和芳香性有助于自组装特性(陶等人,2016)。

用于细胞培养的功能化肽基水凝胶

- 已研究将化学功能引入 Fmoc 肽水凝胶以使其与不同细胞类型兼容。这些水凝胶支持细胞活力和增殖,展示了其作为组织工程和再生医学中支架的潜力(贾亚瓦纳等人,2009)。

基于氨基酸的超分子凝胶

- 已探索了基于 Fmoc 功能化氨基酸的超分子水凝胶的抗菌活性,特别是在与胶体和离子银结合时。由于其生物相容性和可生物降解的特性,这些水凝胶具有潜在的生物医学应用(克罗托留等人,2021)。

作用机制

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]undecanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO4/c1-3-4-5-6-7-8-9-18-25(26(29)30)28(2)27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,3-9,18-19H2,1-2H3,(H,29,30)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVZPWRUTINDRN-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)...

Cat. No.: B2653641

CAS No.: 1219152-79-0

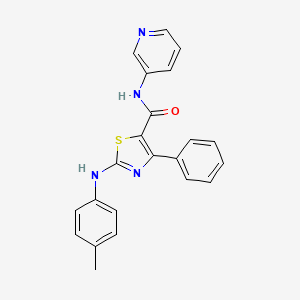

4-phenyl-N-(pyridin-3-yl)-2-(p-tolylamino)thiazole-5-ca...

Cat. No.: B2653643

CAS No.: 307512-87-4

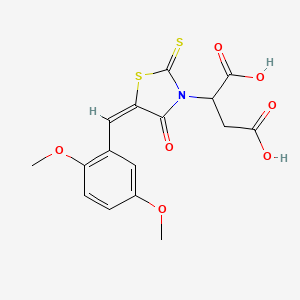

(E)-2-(5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxothiaz...

Cat. No.: B2653644

CAS No.: 847270-26-2

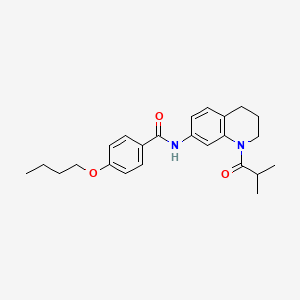

4-butoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-y...

Cat. No.: B2653645

CAS No.: 1005301-92-7

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)

![2-Methyl-6-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one](/img/structure/B2653648.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2653650.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2653654.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2653658.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine](/img/structure/B2653660.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile](/img/structure/B2653661.png)